molecular formula C10H12ClN3 B8193988 4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8193988
M. Wt: 209.67 g/mol
InChI Key: GXBCOINLVHJHAK-UHFFFAOYSA-N
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Description

4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 4-position, an isopropyl group at the 7-position, and a methyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to form the desired compound . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to improve yield and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in high purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substituents, which can influence its biological activity and selectivity. The presence of the isopropyl and methyl groups can enhance its binding affinity to certain targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

4-chloro-2-methyl-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-6(2)14-5-4-8-9(11)12-7(3)13-10(8)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBCOINLVHJHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2C(C)C)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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